Cas no 40432-40-4 (1-Benzylazetidine-2-carboxamide)

1-Benzylazetidine-2-carboxamide is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a benzyl group and a carboxamide functional group. This structure imparts unique reactivity and potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The strained azetidine ring enhances its utility in ring-opening reactions, while the carboxamide moiety offers opportunities for further derivatization. Its well-defined stereochemistry and stability under standard conditions make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for reproducible results in synthetic workflows.
1-Benzylazetidine-2-carboxamide structure
40432-40-4 structure
Product Name:1-Benzylazetidine-2-carboxamide
CAS No:40432-40-4
MF:C11H14N2O
MW:190.241662502289
MDL:MFCD06658337
CID:326894
PubChem ID:10932239
Update Time:2025-11-02

1-Benzylazetidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-Benzylazetidine-2-carboxamide
    • 1-BENZYLAZETIDINE-2-CARBOXYLIC ACID AMIDE,
    • 2-Azetidinecarboxamide,1-(phenylmethyl)-
    • AB1147
    • AG-F-43347
    • AK135234
    • CTK4I3084
    • MB03938
    • RP03716
    • 1-Benzyl-azetidine-2-carboxylic acid amide
    • 1-(PHENYLMETHYL)-2-AZETIDINECARBOXAMIDE
    • DTXSID10448772
    • SCHEMBL16714052
    • MFCD06658337
    • 1-Benzylazetidine-2-carboxamide, AldrichCPR
    • 1-Benzylazetidine-2-carboxylic acid amide
    • J-504317
    • 1-Benzyl-azetidine-2-carboxylicacidamide
    • AKOS006292340
    • 40432-40-4
    • SY065674
    • MDL: MFCD06658337
    • Inchi: 1S/C11H14N2O/c12-11(14)10-6-7-13(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)
    • InChI Key: NYSSYUHBYRIDQA-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN1CC1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 190.11100
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • Density: 1.198
  • Boiling Point: 363.3°C at 760 mmHg
  • Flash Point: 173.518°C
  • Refractive Index: 1.605
  • PSA: 46.33000
  • LogP: 1.38440

1-Benzylazetidine-2-carboxamide Security Information

  • Hazard Category Code: 43
  • Safety Instruction: 36/37

1-Benzylazetidine-2-carboxamide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Benzylazetidine-2-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:40432-40-4)1-Benzylazetidine-2-carboxamide
Order Number:A1028268
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:36
Price ($):299.0
Email:sales@amadischem.com

Additional information on 1-Benzylazetidine-2-carboxamide

Exploring the Versatile Applications of 1-Benzylazetidine-2-carboxamide (CAS No. 40432-40-4) in Modern Chemistry

1-Benzylazetidine-2-carboxamide (CAS No. 40432-40-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and synthetic chemistry research. This heterocyclic molecule, featuring a azetidine ring core, is increasingly studied for its potential as a bioactive scaffold in drug discovery. The compound's unique four-membered ring structure offers distinct conformational constraints compared to larger cyclic analogs, making it valuable for modulating molecular interactions.

Recent trends in medicinal chemistry highlight growing interest in strained ring systems like 1-Benzylazetidine-2-carboxamide, particularly for their applications in GPCR-targeted therapies and CNS drug development. Researchers are actively investigating its potential as a privileged structure for designing novel neuromodulators and enzyme inhibitors. The benzyl substitution at the azetidine nitrogen provides opportunities for structural diversification, while the carboxamide moiety offers hydrogen bonding capabilities crucial for target engagement.

The synthesis of CAS 40432-40-4 typically involves ring-closing strategies of appropriately functionalized precursors, with recent literature emphasizing atom-economical approaches and catalytic asymmetric methods. Advanced techniques such as flow chemistry and photocatalysis have been applied to improve the efficiency of azetidine-containing compound production. These developments address the pharmaceutical industry's demand for sustainable synthetic routes to complex heterocycles.

From a drug design perspective, the 1-Benzylazetidine-2-carboxamide scaffold presents interesting physicochemical properties. The constrained geometry often leads to improved metabolic stability compared to flexible analogs, while maintaining sufficient solubility through its polar carboxamide group. These characteristics make it particularly attractive for addressing challenges in oral bioavailability optimization, a frequent topic in ADME studies and preclinical research.

Emerging applications of 40432-40-4 extend beyond traditional small molecule drugs. The compound's structural features have shown promise in proteolysis targeting chimera (PROTAC) design, where its rigid core can serve as an optimal linker between target-binding and E3 ligase-recruiting moieties. This aligns with current interests in targeted protein degradation strategies, one of the most searched topics in contemporary drug discovery forums.

Analytical characterization of 1-Benzylazetidine-2-carboxamide employs advanced techniques including 2D NMR spectroscopy and high-resolution mass spectrometry. The strained nature of the azetidine ring leads to distinctive spectroscopic signatures, particularly in 13C NMR where ring carbons appear significantly downfield. Such analytical data is crucial for quality control in pharmaceutical manufacturing and regulatory submissions.

The safety profile of CAS 40432-40-4 has been evaluated in various in vitro assays, showing favorable characteristics for further development. While comprehensive toxicological studies are ongoing, preliminary data suggests this scaffold may offer advantages in therapeutic index optimization compared to some five-membered heterocyclic analogs. These findings contribute to discussions about molecular complexity and safety margins in modern lead optimization.

Future research directions for 1-Benzylazetidine-2-carboxamide include exploration of its chiral derivatives for stereoselective interactions, as well as incorporation into bioconjugates for targeted delivery. The compound's versatility positions it as a valuable building block in fragment-based drug discovery, particularly for challenging targets like protein-protein interactions. These applications resonate with current industry focus on undruggable targets and precision medicine approaches.

From a commercial perspective, 40432-40-4 has seen growing demand from contract research organizations and academic laboratories engaged in hit-to-lead optimization. Suppliers are increasingly offering the compound in various formats, including custom derivatives and isotope-labeled versions for mechanistic studies. This availability supports the compound's expanding role in chemical biology research and diagnostic probe development.

The environmental fate of 1-Benzylazetidine-2-carboxamide derivatives is another area of active investigation, particularly regarding their biodegradation pathways and ecotoxicity profiles. These studies align with the pharmaceutical industry's commitment to green chemistry principles and environmental risk assessment, topics that frequently appear in regulatory guidelines and corporate sustainability reports.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40432-40-4)1-Benzylazetidine-2-carboxamide
A1028268
Purity:99%
Quantity:1g
Price ($):299.0
Email